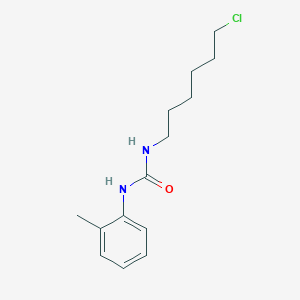
1-(6-Chlorohexyl)-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea compounds are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in the pharmaceutical industry and in various chemical reactions due to their unique properties .
Synthesis Analysis
The synthesis of urea compounds typically involves the reaction of an isocyanate with an amine. This reaction produces a urea compound and releases a molecule of water .Molecular Structure Analysis
The molecular structure of urea compounds consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). This structure allows for a variety of chemical reactions and interactions .Chemical Reactions Analysis
Urea compounds can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to react with a wide range of other compounds .Aplicaciones Científicas De Investigación
Biosensors and Biotechnology Recent advances in biosensors have focused on detecting and quantifying urea concentrations due to its ubiquitous presence and significance in various fields such as fishery, dairy, food preservation, and agriculture. Urea biosensors utilize enzymes like urease as bioreceptor elements, with recent decades seeing an emphasis on materials for enzyme immobilization including nanoparticles and conducting polymers to enhance sensor performance (Botewad et al., 2021).
Drug Design and Medical Applications Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities, making them an integral part of small molecules that exhibit a wide range of bioactivities. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, highlighting the importance of urea moiety in medicinal chemistry (Jagtap et al., 2017).
Agricultural and Environmental Implications Urea-based compounds, including 1-(6-Chlorohexyl)-3-(2-methylphenyl)urea, have significant applications in agriculture and environmental management. For instance, urease inhibitors are explored for their potential to reduce ammonia volatilization from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution. This includes strategies for enhanced fertilizer formulations to mitigate adverse effects on seed germination and plant growth (Bremner, 1995).
Energy Storage and Electrochemical Applications The exploration of urea for energy storage and as a hydrogen carrier presents an innovative approach to sustainable energy solutions. Urea's role as a potential hydrogen carrier for fuel cells has been discussed, emphasizing its non-toxic, stable properties that facilitate easy transport and storage. This positions urea as a promising candidate for addressing long-term sustainable hydrogen supply challenges (Rollinson et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-chlorohexyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-12-8-4-5-9-13(12)17-14(18)16-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYCNWDPNSFEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chlorohexyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

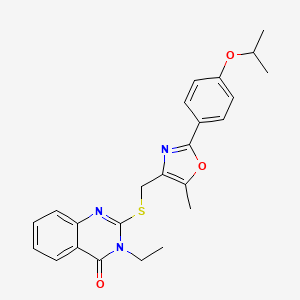
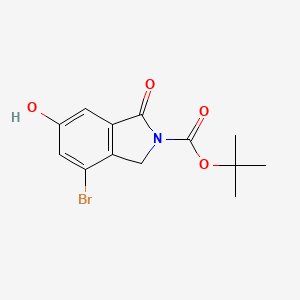
![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)
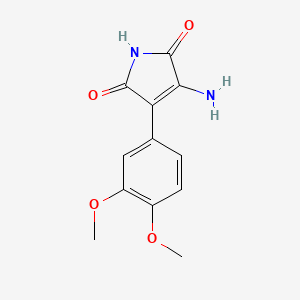
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
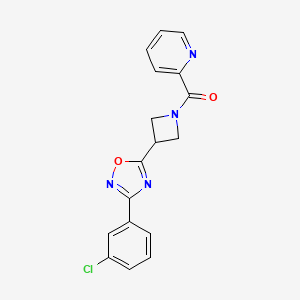
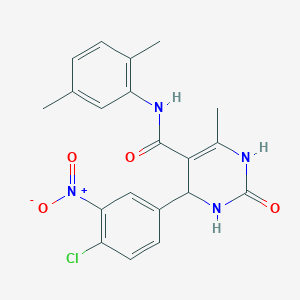
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
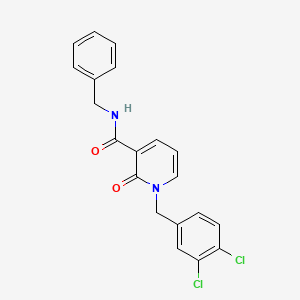
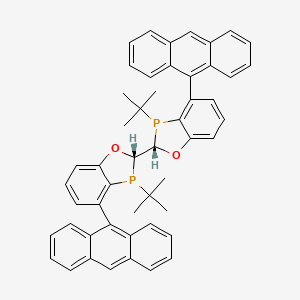
![N-(3-acetamidophenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2731446.png)